N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Catalog No.
S6725951
CAS No.
2549012-22-6
M.F
C15H21BrN2O2S
M. Wt
373.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopr...

CAS Number

2549012-22-6

Product Name

N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

IUPAC Name

N-[1-[(3-bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide

Molecular Formula

C15H21BrN2O2S

Molecular Weight

373.3 g/mol

InChI

InChI=1S/C15H21BrN2O2S/c16-13-3-1-2-12(10-13)11-18-8-6-14(7-9-18)17-21(19,20)15-4-5-15/h1-3,10,14-15,17H,4-9,11H2

InChI Key

JOFXEDPTWXMPKR-UHFFFAOYSA-N

SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC(=CC=C3)Br

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC(=CC=C3)Br

N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a chemical compound characterized by its unique structure, which includes a cyclopropanesulfonamide group attached to a piperidine ring substituted with a 3-bromophenylmethyl group. This compound falls within the category of sulfonamides, which are known for their diverse biological activities. The presence of the bromophenyl moiety enhances its potential for interaction with biological targets, making it an interesting subject for pharmaceutical research.

  • The sulfonamide group could potentially participate in hydrogen bonding interactions with biological targets, influencing protein function or enzymatic activity [].
  • The piperidine ring is a common scaffold in many ion channel modulators, and this compound might interact with ion channels if it possesses a suitable shape and charge distribution [].
  • The 3-bromophenyl group could contribute to the molecule's binding affinity to specific receptors or enzymes through halogen bonding or other interactions [].
  • Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Consulting safety data sheets (SDS) for similar compounds if available.

The reactivity of N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide can be attributed to its functional groups. The sulfonamide group can undergo various reactions, including:

  • Nucleophilic substitution: The sulfonamide nitrogen can participate in nucleophilic attack, leading to the formation of new bonds.
  • Deprotonation: The sulfonamide can be deprotonated under basic conditions, enhancing its nucleophilicity.
  • Cyclization reactions: Depending on reaction conditions, this compound could potentially form cyclic structures through intramolecular reactions.

These reactions are significant in synthetic organic chemistry, particularly in developing derivatives with enhanced biological activity.

N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide exhibits several biological activities that make it relevant for medicinal chemistry. Preliminary studies suggest potential:

  • Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Antitumor activity: Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation.
  • Central nervous system effects: Given the piperidine moiety, this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

The synthesis of N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the piperidine derivative: This can be achieved through the alkylation of piperidine with 3-bromobenzyl chloride.
  • Cyclopropanation: The introduction of the cyclopropane moiety can be accomplished via cyclopropanation reactions using diazo compounds or other suitable reagents.
  • Sulfonamide formation: Finally, the sulfonamide group can be introduced by reacting the amine derivative with a sulfonyl chloride.

Each step requires careful control of reaction conditions to ensure high yield and purity.

The applications of N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide are primarily in medicinal chemistry and drug development. Potential applications include:

  • Pharmaceutical development: As a lead compound for synthesizing new drugs targeting bacterial infections or cancer.
  • Research tool: Investigating the mechanisms of action related to its biological activities.
  • Chemical probes: Used in biochemical assays to study specific pathways or interactions within cells.

Interaction studies involving N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide focus on its binding affinity and efficacy against various biological targets. These studies often utilize:

  • Molecular docking simulations: To predict how the compound interacts with target proteins or enzymes.
  • In vitro assays: To evaluate biological activity against specific cell lines or microbial strains.
  • Pharmacokinetic studies: To assess absorption, distribution, metabolism, and excretion profiles.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.

N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide shares structural features with several other compounds. Here are some similar compounds along with their unique characteristics:

Compound NameStructure FeaturesUnique Aspects
N-{1-[4-(Fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamideFluorine substitution on phenyl ringEnhanced lipophilicity
N-{1-[2-(Chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamideChlorine substitutionPotential for different biological interactions
N-{1-[3-Methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamideMethoxy group on phenyl ringAltered electronic properties affecting reactivity

These compounds highlight the diversity within this class of sulfonamides and underscore the importance of substituent variations in modulating biological activity and pharmacological profiles.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

372.05071 g/mol

Monoisotopic Mass

372.05071 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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